molecular formula C7H7ClN4 B2960331 7-Chloro-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 80812-36-8

7-Chloro-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2960331
CAS RN: 80812-36-8
M. Wt: 182.61
InChI Key: GLKHXXSXNAXYNL-UHFFFAOYSA-N
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Description

“7-Chloro-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine” is a derivative of triazolopyrimidine . Triazolopyrimidines are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Synthesis Analysis

The synthesis of functionalized triazolo[1,5-a]pyrimidines, including “7-Chloro-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine”, is related to the Biginelli-like reaction . This involves the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .


Molecular Structure Analysis

The molecular structure of “7-Chloro-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine” is complex. In some compounds where dmtp (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine) is present, crystal structure analyses reveal distorted tetrahedral geometries about the central atoms .


Chemical Reactions Analysis

The formation of the heterocyclic system in “7-Chloro-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine” proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines . The reaction generally proceeds under the conditions of acidic catalysis .

Scientific Research Applications

Anticancer Research

This compound has been investigated for its potential as a CDK2 inhibitor in cancer treatment. CDK2 is a critical protein involved in cell cycle regulation, and its inhibition can prevent the proliferation of cancer cells. Studies have shown that derivatives of triazolopyrimidine, including 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine, exhibit cytotoxic activities against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the nanomolar range .

Antimalarial Activity

Compounds based on the triazolopyrimidine scaffold have been used as dihydroorotate dehydrogenase inhibitors with antimalarial activity. This enzyme is essential for the de novo synthesis of pyrimidines in malaria parasites, and its inhibition can lead to the death of the parasite .

Antiviral Applications

The triazolopyrimidine nucleus has been explored for its binding to HIV TAR RNA , which is crucial in the replication of HIV. By binding to this RNA, the compound could potentially inhibit the replication of the virus, providing a new avenue for antiviral therapy .

Antibacterial and Antifungal Properties

Triazolopyrimidines, including 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine, have shown promise in the development of new antibacterial and antifungal agents. Their ability to bind with various enzymes and receptors in biological systems makes them versatile candidates for treating infections .

Antiparasitic Effects

Complexes of triazolopyrimidines with metals such as Pt and Ru have demonstrated high activity against parasites. This suggests that 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine could be used in the synthesis of such complexes, potentially leading to new treatments for parasitic infections .

Neurological Disorders

Derivatives of triazolopyrimidine have been reported as potential treatments for neurological disorders such as Alzheimer’s disease and insomnia. The compound’s ability to modulate calcium channels and act as corticotropin-releasing factor 1 receptor antagonists underlines its potential in neuropharmacology .

Cardiovascular Applications

The triazolopyrimidine structure has been associated with cardiovascular vasodilators, which can help in the treatment of various heart conditions by relaxing blood vessels and improving blood flow .

Anti-inflammatory and Analgesic Uses

Due to its structural similarity to purines, 7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine has been explored for its anti-inflammatory and analgesic properties. This makes it a candidate for the development of new pain relief medications .

properties

IUPAC Name

7-chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-4-3-6(8)12-7(9-4)10-5(2)11-12/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKHXXSXNAXYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

CAS RN

80812-36-8
Record name 7-chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
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